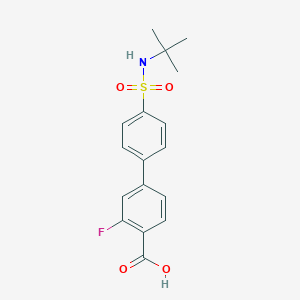

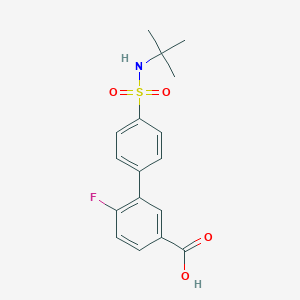

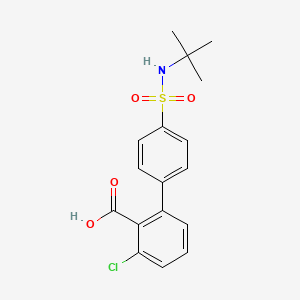

![molecular formula C19H21NO4S B6413249 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261894-62-5](/img/structure/B6413249.png)

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Übersicht

Beschreibung

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (2M3PBS) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemical research. 2M3PBS is characterized by its unique structure, which consists of a sulfonic acid group attached to a phenyl ring. This structure allows it to interact with other molecules in a variety of ways, making it a useful tool in laboratory research.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of drugs and other compounds, and as a tool for biochemical and physiological research. It has also been used in the synthesis of polymers, as a catalyst in chemical reactions, and as a fluorescent probe for studying the structure and interactions of proteins and other molecules.

Wirkmechanismus

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a unique structure that allows it to interact with other molecules in a variety of ways. Its sulfonic acid group is able to form hydrogen bonds with other molecules, while its phenyl ring can interact with other molecules through van der Waals forces. The combination of these two interactions allows 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% to bind to other molecules in a variety of ways, making it a useful tool for scientific research.

Biochemical and Physiological Effects

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of biochemical and physiological experiments. It has been shown to affect the activity of enzymes, receptors, and other proteins. It has also been used to study the structural and functional properties of proteins, as well as their interactions with other molecules. Additionally, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to study the effects of drugs on cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity. Additionally, it is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. However, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has some limitations as well. It is not very soluble in water, and it can be difficult to separate from other compounds in a reaction mixture.

Zukünftige Richtungen

There are many potential future directions for research involving 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. It could be used to study the effects of drugs on various biochemical and physiological processes, or it could be used to develop new synthetic methods for organic synthesis. Additionally, it could be used to develop new catalysts for chemical reactions and to study the structure and interactions of proteins and other molecules. Finally, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new fluorescent probes for studying the structure and interactions of biomolecules.

Synthesemethoden

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of piperidine with 4-bromobenzene sulfonic acid and methyl benzoate. This reaction yields the desired product with a purity of 95%. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane. The reaction can be catalyzed by a variety of catalysts, including palladium, platinum, and ruthenium.

Eigenschaften

IUPAC Name |

2-methyl-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-14-17(6-5-7-18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDROIYLIPDVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692371 | |

| Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |

CAS RN |

1261894-62-5 | |

| Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

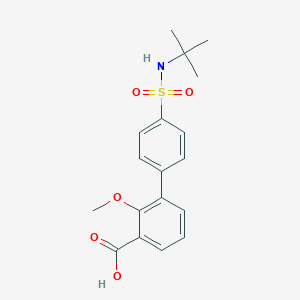

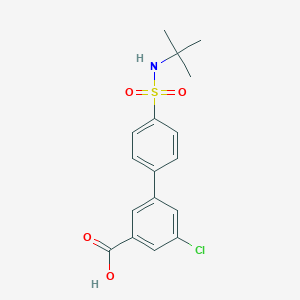

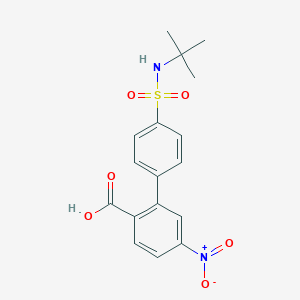

![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)

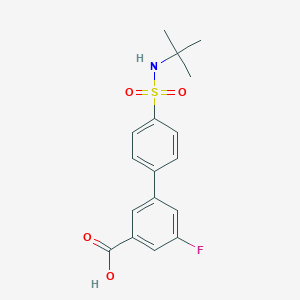

![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)